N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with furan and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One possible route includes:
Formation of the furan and thiophene substituents: These heterocycles can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Alkylation: The furan and thiophene rings can be alkylated using appropriate alkyl halides under basic conditions to introduce the ethyl linker.
Amidation: The final step involves the reaction of the alkylated intermediate with cyclopentanecarboxylic acid or its derivatives (e.g., acid chlorides) to form the desired amide.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.
Biology and Medicine
In biology and medicine, this compound may exhibit interesting biological activities due to the presence of furan and thiophene rings, which are known to interact with various biological targets. It could be explored for its potential as a pharmaceutical agent.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could play a role in binding to the active sites of these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)cyclopentanecarboxamide
- N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
- N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzamide
Uniqueness
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of furan and thiophene rings with a cyclopentanecarboxamide core. This structure provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-16(12-4-1-2-5-12)17-10-14(13-7-9-20-11-13)15-6-3-8-19-15/h3,6-9,11-12,14H,1-2,4-5,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYYDEFGDRADCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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